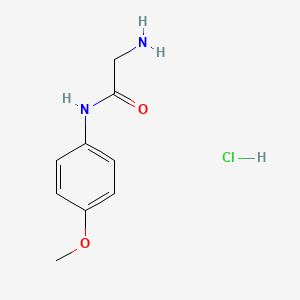
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
Descripción general
Descripción
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 g/mol . The IUPAC name for this compound is ethyl 1-(hydroxymethyl)cyclohexanecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is 1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3 . The canonical SMILES structure is CCOC(=O)C1(CCCCC1)CO .Physical And Chemical Properties Analysis
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate has a molecular weight of 186.25 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its relative lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 46.5 Ų . The compound has a complexity of 171 .Aplicaciones Científicas De Investigación
Synthesis and Conformational Study in Organic Chemistry : Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate has been utilized in the synthesis of cyclohexane nucleosides. These nucleosides were synthesized using conjugated addition reactions and hydroboration of cyclohexenyl precursors. However, the resulting compounds showed no antiviral activity, which was attributed to their molecular conformation as determined by NMR and X-ray analysis (Maurinsh et al., 1997).
Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes. For instance, a practical method for large-scale preparation of optically pure ethyl 2-amino-1-cyclohexanecarboxylate was developed, showcasing the compound's utility in creating enantiopure substances (Xu et al., 1997).
Ring-Opening Polymerization in Polymer Chemistry : In polymer chemistry, ethyl 1-(hydroxymethyl)cyclohexanecarboxylate derivatives have been used in enzymatic catalysis for oxidative polymerization. The polymerization was achieved using horseradish peroxidase as a catalyst, demonstrating the compound's potential in the field of sustainable polymer synthesis (Pang et al., 2003).
Synthesis of Fluoren-9-ones in Organic Synthesis : Ethyl cyclohexene-1-carboxylate, a related compound, has been used in the synthesis of fluoren-9-ones. This synthesis involves a reaction with aromatic substrates, highlighting the role of this class of compounds in facilitating complex organic reactions (Ramana et al., 1993).
Ethylene Biosynthesis Research : The compound has been used in the synthesis of analogues of precursors to the plant growth hormone ethylene. Such research is crucial in understanding plant biology and developing agricultural technologies (Pirrung et al., 1989).
Photoreactivity in Organic Chemistry : The compound has been used to study photochemical reactions, such as photodecarboxylation and transesterification. These studies are essential in understanding light-induced chemical processes (Mori et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMBRLRRLJHXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672985 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate | |
CAS RN |
834914-39-5 | |
| Record name | Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834914-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)
![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)




